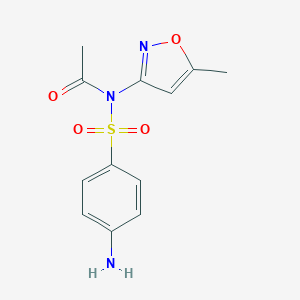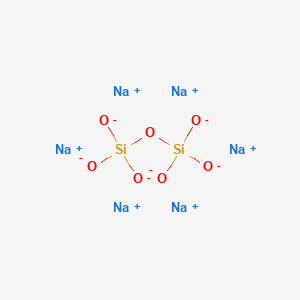![molecular formula C11H8Br2 B101648 2,7-Dibromo-1,6-methano[10]annulene CAS No. 15825-93-1](/img/structure/B101648.png)
2,7-Dibromo-1,6-methano[10]annulene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,7-Dibromo-1,6-methano[10]annulene is a polycyclic aromatic hydrocarbon that has gained attention in scientific research due to its unique properties and potential applications. This molecule has a fused-ring structure that contains two bromine atoms, making it a useful building block for the synthesis of various organic compounds.
Mecanismo De Acción
The mechanism of action of 2,7-Dibromo-1,6-methano[10]annulene is not fully understood. However, it is believed to exert its anti-tumor activity through the induction of apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the growth and proliferation of cancer cells by disrupting the cell cycle.
Biochemical and Physiological Effects:
2,7-Dibromo-1,6-methano[10]annulene has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells and inhibit their growth and proliferation. It has also been shown to have anti-inflammatory activity and can inhibit the production of pro-inflammatory cytokines. Additionally, 2,7-Dibromo-1,6-methano[10]annulene has been shown to have antioxidant activity, which can protect cells from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2,7-Dibromo-1,6-methano[10]annulene in lab experiments is its unique structure, which allows for the synthesis of various organic compounds. It also has potential applications in organic photovoltaic devices and as an anti-tumor agent. However, one limitation of using this molecule is its low solubility in water, which can make it difficult to work with in aqueous environments.
Direcciones Futuras
There are several future directions for the study of 2,7-Dibromo-1,6-methano[10]annulene. One area of interest is the development of new synthetic methods for this molecule and its derivatives. Another direction is the investigation of its potential use as an anti-tumor agent, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to fully understand its mechanism of action and its potential applications in organic electronics and materials science.
In conclusion, 2,7-Dibromo-1,6-methano[10]annulene is a unique polycyclic aromatic hydrocarbon that has potential applications in various scientific research fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully explore the potential of this molecule in various applications.
Métodos De Síntesis
The synthesis of 2,7-Dibromo-1,6-methano[10]annulene can be achieved through various methods. One of the most common methods is the bromination of 1,6-methano[10]annulene using bromine or N-bromosuccinimide (NBS) as a brominating agent. The reaction is typically carried out in a solvent such as chloroform or carbon tetrachloride at room temperature or under reflux. Another method involves the reaction of 1,6-methano[10]annulene with bromine in the presence of a Lewis acid catalyst such as aluminum chloride or iron(III) chloride.
Aplicaciones Científicas De Investigación
2,7-Dibromo-1,6-methano[10]annulene has been used in various scientific research applications. It is commonly used as a building block for the synthesis of organic compounds such as dendrimers, polymers, and liquid crystals. It has also been studied for its potential use in organic photovoltaic devices, where it can act as an electron acceptor material. Additionally, 2,7-Dibromo-1,6-methano[10]annulene has been investigated for its anti-tumor activity and has shown promising results in preclinical studies.
Propiedades
Número CAS |
15825-93-1 |
|---|---|
Fórmula molecular |
C11H8Br2 |
Peso molecular |
299.99 g/mol |
Nombre IUPAC |
2,7-dibromobicyclo[4.4.1]undeca-1,3,5,7,9-pentaene |
InChI |
InChI=1S/C11H8Br2/c12-10-5-1-3-8-7-9(10)4-2-6-11(8)13/h1-6H,7H2 |
Clave InChI |
GZZQNARJTHEHTJ-UHFFFAOYSA-N |
SMILES |
C1C2=C(C=CC=C1C(=CC=C2)Br)Br |
SMILES canónico |
C1C2=C(C=CC=C1C(=CC=C2)Br)Br |
Otros números CAS |
15825-93-1 |
Sinónimos |
2,7-Dibromo-1,6-methano[10]annulene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



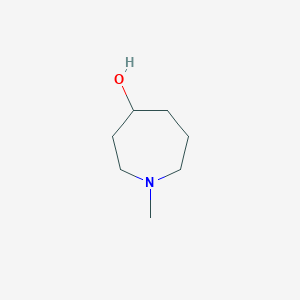
![[(Thien-3-ylmethyl)thio]acetic acid](/img/structure/B101567.png)


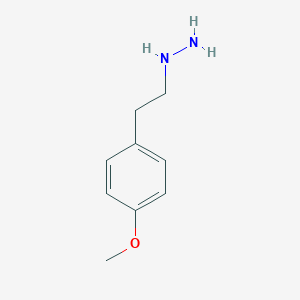
![Pyridine, 2-[(1E)-2-(4-methoxyphenyl)ethenyl]-](/img/structure/B101573.png)
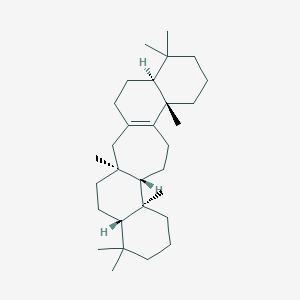
![Benzenesulfonic acid, 4-[(2,5,6-trichloro-4-pyrimidinyl)amino]-, monosodium salt](/img/structure/B101577.png)



